molecular formula C22H25N7O B2866218 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1021222-84-3

4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2866218
CAS No.: 1021222-84-3
M. Wt: 403.49
InChI Key: NDDBFNLJKNCRRS-UHFFFAOYSA-N
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Description

4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is a synthetic small molecule research compound featuring a piperazine-carboxamide core, a pyridazine linker, and a 6-methylpyridin-2-ylamino moiety. Its structural class is associated with significant bioactivity, particularly in the inhibition of kinase targets . Piperazine-containing compounds are recognized for their versatile binding properties and ability to serve as selective ligands for a variety of biological targets . This molecule is of high interest in early-stage drug discovery for investigating intracellular signaling pathways. The presence of the piperazine scaffold is a common feature in molecules that demonstrate potent antitumor activity by inducing apoptosis in cancer cell lines . Specifically, related piperazine-carboxamide analogues have been identified as potent inhibitors of kinases such as Src and Abl, which are critical targets in oncology research, notably in hematological and solid tumor models . The mechanism of action for such compounds often involves the induction of both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis, characterized by a significant decrease in mitochondrial membrane potential, elevation of cytochrome c release, and activation of key caspases such as caspase-3/7 and caspase-9 . Furthermore, its structural similarity to compounds known to affect kinase signaling suggests potential research applications in areas like neuropathic pain and other disorders mediated by kinase activity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-16-6-3-4-8-18(16)24-22(30)29-14-12-28(13-15-29)21-11-10-20(26-27-21)25-19-9-5-7-17(2)23-19/h3-11H,12-15H2,1-2H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDBFNLJKNCRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

Core Similarities :

  • Both compounds share a pyridazin-3-yl-piperazine-carboxamide backbone.
    Key Differences :
  • PKM-833 substitutes the o-tolyl group with a 7-(trifluoromethyl)chroman-4-yl group.
  • The 6-methylpyridin-2-ylamino group in the target compound is replaced by a simple pyridazin-3-yl linkage in PKM-833. Pharmacological Implications:
  • PKM-833 is a potent, brain-penetrant fatty acid amide hydrolase (FAAH) inhibitor with anti-inflammatory and analgesic properties. The chroman group enhances lipophilicity and blood-brain barrier penetration, whereas the o-tolyl group in the target compound may reduce CNS activity due to steric hindrance or altered solubility .

Structural Analog: CPIPC (TRPV1 Agonist)

Core Similarities :

  • Both compounds contain a piperazine-carboxamide scaffold linked to a heterocyclic ring.
    Key Differences :
  • CPIPC features a 5-chloropyridin-2-yl group and an indazol-6-yl substituent instead of the pyridazine and o-tolyl groups.
    Pharmacological Implications :
  • CPIPC acts as a partial TRPV1 agonist , with the indazole moiety contributing to receptor binding. The target compound’s pyridazine core and o-tolyl group may favor interactions with distinct targets, such as kinases or enzymes, due to differences in hydrogen-bonding and steric effects .

Structural Analog: N-(2-Methoxy-5-methylphenyl)-4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Core Similarities :

  • Nearly identical structure, differing only in the aryl substituent (2-methoxy-5-methylphenyl vs. o-tolyl).
    Key Differences :
  • Safety Data:
  • Safety guidelines for the analog emphasize precautions against ignition sources (P210) and child exposure (P102), suggesting similar handling requirements for the target compound .

Structural Analog: 4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)piperazine-1-carboxamide

Core Similarities :

  • Piperazine-carboxamide scaffold with a substituted pyridine/pyridazine ring.
    Key Differences :
  • The analog’s chloro-trifluoromethylpyridine and benzoxazinone groups increase steric bulk and electron-withdrawing effects, likely reducing solubility compared to the target compound’s pyridazine and o-tolyl groups. Therapeutic Implications:
  • Such substitutions are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications with improved bioavailability .

Data Table: Structural and Functional Comparison

Compound Name (ID) Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Pyridazin-3-yl, Piperazine 6-Methylpyridin-2-ylamino, o-tolyl Hypothetical kinase/enzyme
PKM-833 Pyridazin-3-yl, Piperazine 7-(Trifluoromethyl)chroman FAAH inhibitor
CPIPC Chloropyridyl, Piperazine Indazol-6-yl TRPV1 agonist
N-(2-Methoxy-5-methylphenyl)... Pyridazin-3-yl, Piperazine 2-Methoxy-5-methylphenyl Unknown (safety focus)
4-[3-Chloro-5-(CF3)pyridin-... Pyridinyl, Piperazine Chloro-CF3-pyridine, Benzoxazinone Kinase inhibitor candidate

Research Findings and Hypotheses

Substituent-Driven Selectivity :

  • The o-tolyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, while electron-withdrawing groups (e.g., trifluoromethyl in PKM-833) improve metabolic stability .

Heterocyclic Core Impact :

  • Pyridazine rings (target compound) vs. pyridine (CPIPC) or chroman (PKM-833) influence π-π stacking and hydrogen-bonding interactions, critical for target engagement .

Safety and Solubility :

  • The absence of strongly electron-withdrawing groups in the target compound suggests moderate solubility, necessitating formulation optimization for in vivo studies .

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